molecular formula C8H5ClF2O B1411403 2,3-Difluoro-5-methylbenzoyl chloride CAS No. 1804417-80-8

2,3-Difluoro-5-methylbenzoyl chloride

Cat. No.: B1411403
CAS No.: 1804417-80-8
M. Wt: 190.57 g/mol
InChI Key: YSNULGOFJIEPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-5-methylbenzoyl chloride: is an organic compound with the molecular formula C8H5ClF2O and a molecular weight of 190.57 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 5 position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Difluoro-5-methylbenzoyl chloride can be synthesized through the chlorination of 2,3-difluoro-5-methylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as column chromatography, is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of a base (e.g., pyridine) and an inert solvent (e.g., dichloromethane).

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.

    Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

Scientific Research Applications

2,3-Difluoro-5-methylbenzoyl chloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of fluorinated aromatic compounds, which have unique chemical properties.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals

    Medicine: Utilized in the development of new drugs, especially those targeting specific enzymes or receptors. Fluorinated compounds often exhibit improved pharmacokinetic properties.

    Industry: Used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2,3-difluoro-5-methylbenzoyl chloride is primarily based on its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The presence of fluorine atoms in the molecule can influence its reactivity and the stability of the products formed. The compound can also participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with electron-rich aromatic compounds .

Comparison with Similar Compounds

    2,6-Difluoro-3-methylbenzoyl chloride: Similar in structure but with fluorine atoms at the 2 and 6 positions.

    2,3-Difluorobenzoyl chloride: Lacks the methyl group at the 5 position.

    5-Methylbenzoyl chloride: Lacks the fluorine atoms at the 2 and 3 positions

Uniqueness: 2,3-Difluoro-5-methylbenzoyl chloride is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique substitution pattern can influence its reactivity and the properties of the compounds derived from it. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical and agrochemical applications .

Biological Activity

2,3-Difluoro-5-methylbenzoyl chloride is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and drug development. Its unique structural features, including the presence of fluorine atoms and a benzoyl chloride moiety, suggest potential biological activities that merit investigation.

  • Molecular Formula : C8H5ClF2O
  • Molecular Weight : 192.57 g/mol
  • CAS Number : 2774144
  • Chemical Structure : The compound features a benzene ring substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 5 position, along with a carbonyl chloride functional group.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The fluorine atoms enhance the compound's lipophilicity and may influence its binding affinity to various enzymes and receptors. This interaction can lead to modulation of biochemical pathways, potentially resulting in therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzoyl chlorides can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, derivatives of benzoyl chlorides have demonstrated potent anticancer activity against various human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . While specific data on this compound is limited, its structural similarity suggests potential for similar activity.

Structure-Activity Relationship (SAR)

The biological activity of benzoyl chlorides is often influenced by their substituents. The introduction of electron-withdrawing groups like fluorine can enhance cytotoxicity and selectivity towards cancer cells. For instance, studies on related compounds have shown that fluorinated derivatives possess improved potency against leukemia and breast cancer cell lines compared to their non-fluorinated counterparts .

CompoundIC50 (μM)Cell Line
N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin0.03K562 (Leukemia)
This compound (hypothetical)TBDTBD

Case Studies

  • Anticancer Activity : A study involving similar compounds reported that fluorinated benzoyl derivatives exhibited strong cytotoxic effects against human leukemia K562 cells with IC50 values as low as 30 nM . This suggests that this compound could also exhibit potent anticancer properties.
  • Antimicrobial Properties : Research on related compounds has demonstrated effectiveness against various bacterial strains, indicating a potential for use in developing new antimicrobial agents.

Properties

IUPAC Name

2,3-difluoro-5-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4-2-5(8(9)12)7(11)6(10)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNULGOFJIEPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-5-methylbenzoyl chloride
Reactant of Route 2
2,3-Difluoro-5-methylbenzoyl chloride
Reactant of Route 3
Reactant of Route 3
2,3-Difluoro-5-methylbenzoyl chloride
Reactant of Route 4
Reactant of Route 4
2,3-Difluoro-5-methylbenzoyl chloride
Reactant of Route 5
Reactant of Route 5
2,3-Difluoro-5-methylbenzoyl chloride
Reactant of Route 6
Reactant of Route 6
2,3-Difluoro-5-methylbenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.